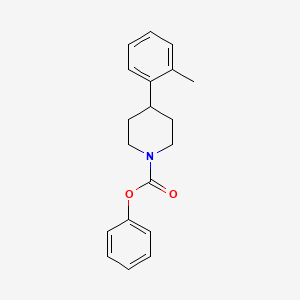phosphane CAS No. 874161-77-0](/img/structure/B12590092.png)
[3,5-Bis(tridecafluorohexyl)phenyl](diphenyl)phosphane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-Bis(tridecafluorohexyl)phenylphosphane is a specialized organophosphorus compound known for its unique chemical structure and properties. This compound features a phosphane group bonded to a phenyl ring substituted with two tridecafluorohexyl groups at the 3 and 5 positions, along with two additional phenyl groups. The presence of the highly fluorinated alkyl chains imparts distinct characteristics, making it valuable in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Bis(tridecafluorohexyl)phenylphosphane typically involves the reaction of a phosphane precursor with a fluorinated aryl halide. One common method includes the use of diphenylphosphine and 3,5-bis(tridecafluorohexyl)iodobenzene under palladium-catalyzed coupling conditions. The reaction is carried out in an inert atmosphere, often using a solvent like toluene or THF, at elevated temperatures to facilitate the coupling process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity. The scalability of the synthesis is crucial for its application in various industries, including electronics and materials science.
化学反応の分析
Types of Reactions
3,5-Bis(tridecafluorohexyl)phenylphosphane undergoes several types of chemical reactions, including:
Oxidation: The phosphane group can be oxidized to form phosphine oxides.
Substitution: The phenyl rings can participate in electrophilic aromatic substitution reactions.
Coordination: The phosphane can act as a ligand, coordinating with transition metals to form complexes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used under controlled conditions.
Coordination: Transition metals like palladium, platinum, and rhodium are used in coordination reactions, often in the presence of solvents like dichloromethane or acetonitrile.
Major Products
Phosphine Oxides: Formed from oxidation reactions.
Substituted Phenyl Derivatives: Resulting from electrophilic aromatic substitution.
Metal Complexes: Formed through coordination with transition metals.
科学的研究の応用
Chemistry
In chemistry, 3,5-Bis(tridecafluorohexyl)phenylphosphane is used as a ligand in catalysis, particularly in cross-coupling reactions. Its unique structure enhances the stability and reactivity of the catalytic complexes.
Biology
While its direct applications in biology are limited, the compound’s derivatives are explored for their potential in drug delivery systems due to their ability to form stable complexes with metal ions.
Medicine
Research is ongoing to explore its potential in medicinal chemistry, particularly in the design of novel therapeutic agents that leverage its unique chemical properties.
Industry
In the industrial sector, this compound is valuable in the development of advanced materials, including fluorinated polymers and coatings that exhibit exceptional chemical resistance and thermal stability.
作用機序
The mechanism by which 3,5-Bis(tridecafluorohexyl)phenylphosphane exerts its effects is primarily through its ability to coordinate with metal ions. The phosphane group acts as a donor, forming stable complexes that can facilitate various chemical transformations. The highly fluorinated alkyl chains contribute to the compound’s hydrophobicity and chemical resistance, enhancing its performance in demanding environments.
類似化合物との比較
Similar Compounds
Triphenylphosphine: A widely used phosphane ligand in catalysis.
Tris(pentafluorophenyl)phosphine: Known for its electron-withdrawing properties.
Bis(diphenylphosphino)ethane: A bidentate ligand used in coordination chemistry.
Uniqueness
3,5-Bis(tridecafluorohexyl)phenylphosphane stands out due to the presence of the long fluorinated alkyl chains, which impart unique properties such as enhanced hydrophobicity, chemical resistance, and thermal stability. These characteristics make it particularly valuable in applications where traditional phosphane ligands may not perform as effectively.
特性
CAS番号 |
874161-77-0 |
|---|---|
分子式 |
C30H13F26P |
分子量 |
898.4 g/mol |
IUPAC名 |
[3,5-bis(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)phenyl]-diphenylphosphane |
InChI |
InChI=1S/C30H13F26P/c31-19(32,21(35,36)23(39,40)25(43,44)27(47,48)29(51,52)53)14-11-15(13-18(12-14)57(16-7-3-1-4-8-16)17-9-5-2-6-10-17)20(33,34)22(37,38)24(41,42)26(45,46)28(49,50)30(54,55)56/h1-13H |
InChIキー |
LAJPIHIBMSONQH-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC(=CC(=C3)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


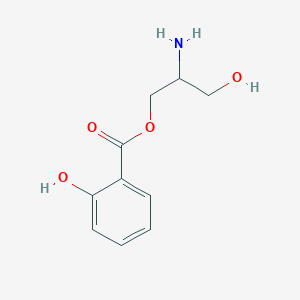
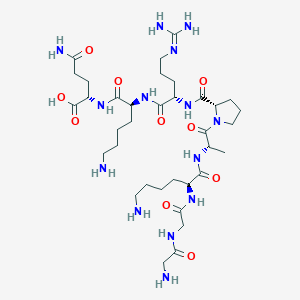
![(3S)-3-[(2S)-butan-2-yl]-6-methoxy-3,4-dihydro-1H-quinoxalin-2-one](/img/structure/B12590029.png)

![4-{2-[2-(2-Formylhydrazinyl)phenyl]ethyl}-1-heptylpyridin-1-ium iodide](/img/structure/B12590040.png)
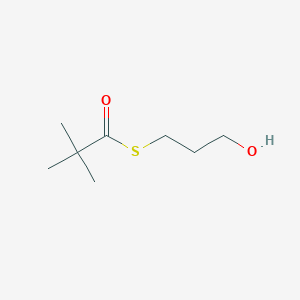
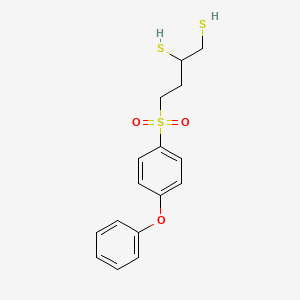
![1,2-Ethanediamine, N-(diphenylmethyl)-N'-[2-(2-methoxyphenyl)ethyl]-](/img/structure/B12590064.png)
![5-(4-{[tert-Butyl(dimethyl)silyl]oxy}butan-2-yl)-1,3-oxazole](/img/structure/B12590066.png)
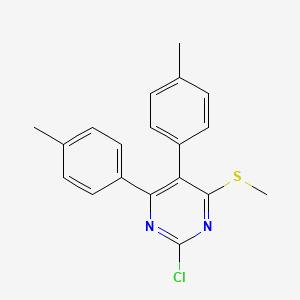
![2,2'-{Sulfanediylbis[(4-methyl-2,1-phenylene)oxy]}diacetic acid](/img/structure/B12590084.png)
![1-Hexyl-2-[(4-methoxyphenyl)sulfanyl]-4,5-dimethylbenzene](/img/structure/B12590086.png)

